Enhanced Electron Deficiency: LogP Depression vs. Parent 7-Cyano-6-azaindole
The introduction of the 3-NO₂ group onto the 7-cyano-6-azaindole scaffold markedly reduces lipophilicity. 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile exhibits a calculated LogP of 0.17, compared to a significantly higher LogP of 0.44 for the non-nitrated parent compound, 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile . This represents an approximate 2.6-fold decrease in the octanol-water partition coefficient, indicating substantially greater polarity and potentially improved aqueous solubility for the target compound.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.17 |
| Comparator Or Baseline | 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS 1159827-11-8): LogP = 0.44 |
| Quantified Difference | Delta LogP = -0.27 (approx. 2.6-fold decrease in lipophilicity) |
| Conditions | Calculated via fragmentation method (chemsrc.com database). |
Why This Matters
A lower LogP is a critical parameter for CNS drug candidates (to minimize tissue binding) and for improving the developability profile of leads, directly impacting procurement decisions for lead optimization programs.
